molecular formula C8H9NO4 B1174944 Apurinic Acid CAS No. 11002-22-5

Apurinic Acid

Cat. No.: B1174944
CAS No.: 11002-22-5
InChI Key:
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Description

Apurinic acid, also known as an abasic site, is a location in DNA that has neither a purine nor a pyrimidine base. This can occur spontaneously or due to DNA damage. This compound is a crucial intermediate in the base excision repair pathway, which is essential for maintaining genome stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Apurinic acid is typically formed through the hydrolysis of the glycosidic bond between the deoxyribose sugar and the nitrogenous base in DNA. This can occur under acidic conditions, where purine bases are ejected under weakly acidic conditions, while pyrimidines require stronger acidity . Additionally, this compound can be generated through enzymatic removal of damaged bases by DNA glycosylases .

Industrial Production Methods: Industrial production of this compound involves the use of DNA glycosylases to remove damaged bases from DNA, followed by purification processes to isolate the this compound. This method ensures high purity and yield of the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: this compound can participate in substitution reactions, where the abasic site is replaced by other chemical groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation Products: Reactive oxygen species, oxidized DNA fragments.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Modified DNA with substituted bases.

Scientific Research Applications

Apurinic acid has numerous applications in scientific research:

    Chemistry: Used as a model compound to study DNA damage and repair mechanisms.

    Biology: Essential for understanding the base excision repair pathway and its role in maintaining genome stability.

    Medicine: Investigated for its potential role in cancer therapy, as it can be targeted to enhance the efficacy of chemotherapeutic agents.

    Industry: Utilized in the development of DNA-based sensors and diagnostic tools

Mechanism of Action

Apurinic acid exerts its effects through the base excision repair pathway. When a DNA glycosylase removes a damaged base, it creates an apurinic site. This site is then recognized by apurinic endonuclease, which cleaves the phosphodiester backbone, allowing for the removal of the damaged section and subsequent repair by DNA polymerase and ligase .

Comparison with Similar Compounds

    Apyrimidinic Acid: Similar to apurinic acid but involves the loss of a pyrimidine base.

    Oxidized DNA Bases: Such as 8-oxoguanine, which are also intermediates in DNA repair pathways.

Uniqueness: this compound is unique in its role as a common intermediate in the base excision repair pathway, making it a critical target for understanding DNA repair mechanisms and developing therapeutic strategies .

Properties

CAS No.

11002-22-5

Molecular Formula

C8H9NO4

Molecular Weight

0

Synonyms

Apurinic Acid

Origin of Product

United States

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